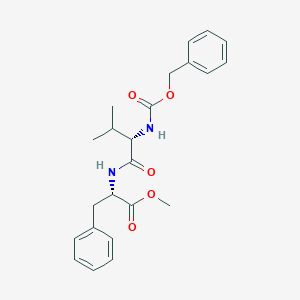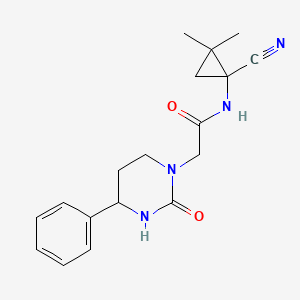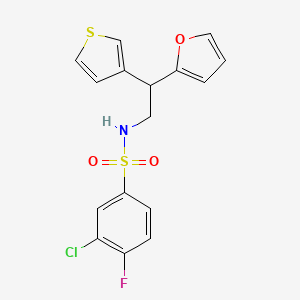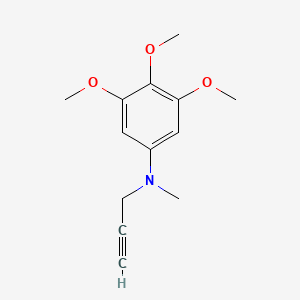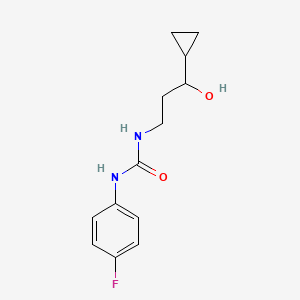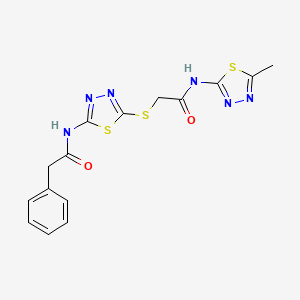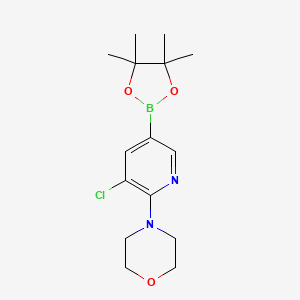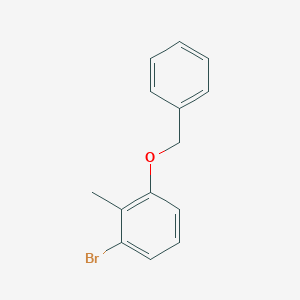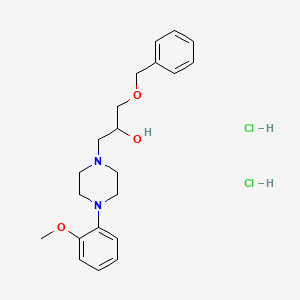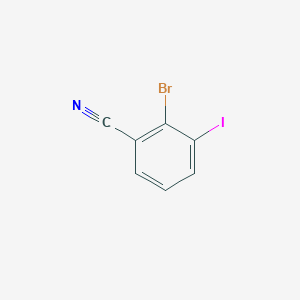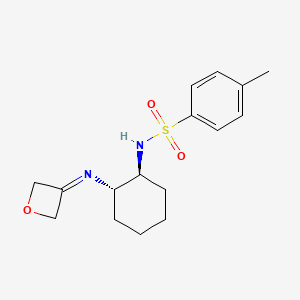![molecular formula C23H17N3O4 B2397746 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide CAS No. 1251683-40-5](/img/structure/B2397746.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt the normal functioning of cells and lead to cell death.
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of the 1,3-benzodioxol-5-yl group .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N~3~-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . By inhibiting these enzymes, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways.
Cellular Effects
The effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, such as CCRF-CEM and MIA PaCa-2 . It influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Additionally, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide exerts its effects through various binding interactions and enzyme inhibition. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain. Furthermore, the compound’s interaction with tubulin proteins disrupts microtubule assembly, causing mitotic arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent effects on cellular function . In vitro and in vivo studies have demonstrated its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects. At higher doses, it may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use.
Metabolic Pathways
N~3~-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. The compound’s distribution is critical for its efficacy and safety, as it determines the concentration at the site of action .
Subcellular Localization
The subcellular localization of N3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. For example, its interaction with tubulin proteins localizes it to the microtubules, where it exerts its effects on cell division and apoptosis . Understanding these localization mechanisms is essential for developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method uses catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs~2~CO~3~) as the base . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~).
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Util
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-1-phenylcinnoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22-17-8-4-5-9-18(17)26(16-6-2-1-3-7-16)25-21(22)23(28)24-13-15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWWOZOEMCVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN(C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)

